

Atiprimod: A Technical Guide to its Discovery and Chemical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Atiprimod (N,N'-diethyl-8,8-dipropyl-2-azaspiro(4,5)-decane-2-propanamine), initially investigated for the treatment of rheumatoid arthritis, has emerged as a promising small molecule with potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of **Atiprimod**, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, focusing on the inhibition of the JAK/STAT signaling pathway, and presents a compilation of quantitative data on its efficacy in various cancer cell lines. Furthermore, this guide offers detailed experimental protocols for key biological assays and a step-by-step methodology for its chemical synthesis. Visual diagrams of signaling pathways, experimental workflows, and the synthetic route are included to facilitate a deeper understanding of this multifaceted compound.

Discovery and Mechanism of Action

Atiprimod, an azaspirane derivative, was first developed by GlaxoSmithKline.[1] It is a cationic amphiphilic compound that has demonstrated both anti-inflammatory and anti-proliferative activities.[2][3] Initially explored as a potential treatment for rheumatoid arthritis, its therapeutic potential has since expanded to various cancers, including multiple myeloma and mantle cell lymphoma.[1]



The primary mechanism of action of **Atiprimod** involves the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3] Specifically, **Atiprimod** has been shown to be an inhibitor of JAK2 and JAK3.[4] This inhibition prevents the phosphorylation and subsequent activation of STAT3, a key transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. By blocking STAT3 phosphorylation, **Atiprimod** effectively downregulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, leading to the induction of apoptosis in cancer cells.[3][5]

Furthermore, **Atiprimod**'s inhibitory effects extend to other critical signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Nuclear Factor-kappa B (NF-κB) pathway, both of which are crucial for tumor cell survival and proliferation.[6]

Signaling Pathway of Atiprimod's Action



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Caption: **Atiprimod** inhibits JAK2/3, blocking STAT3 phosphorylation and downstream gene expression.

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of **Atiprimod** has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.



Cell Line	Cancer Type	IC50 (μM)	Reference
U266-B1	Multiple Myeloma	< 8	[7]
OCI-MY5	Multiple Myeloma	< 8	[7]
MM-1	Multiple Myeloma	< 5	[7]
MM-1R	Multiple Myeloma	< 5	[7]
SP53	Mantle Cell Lymphoma	1 - 2	[8]
Mino	Mantle Cell Lymphoma	1 - 2	[8]
Grant 519	Mantle Cell Lymphoma	1 - 2	[8]
Jeko-1	Mantle Cell Lymphoma	1 - 2	[8]
FDCP-EpoR JAK2 (V617F)	Myeloproliferative Disorder	0.42	[9]
SET-2	Acute Megakaryoblastic Leukemia	0.53	[9]
СМК	Acute Megakaryocytic Leukemia	0.79	[9]
FDCP-EpoR JAK2 (WT)	-	0.69	[9]

Chemical Synthesis of Atiprimod

The chemical synthesis of **Atiprimod** (N,N'-diethyl-8,8-dipropyl-2-azaspiro(4,5)-decane-2-propanamine) is a multi-step process. The following protocol is based on the synthesis of related azaspirane compounds and information inferred from patent literature.

Synthetic Scheme





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Caption: Multi-step synthesis of **Atiprimod** from cyclohexanone.

Step-by-Step Synthesis Protocol

Step 1: Preparation of 4,4-Dipropylcyclohexanone This step involves the dialkylation of cyclohexanone. While specific conditions for **Atiprimod** synthesis are proprietary, a general procedure involves reacting cyclohexanone with a propyl halide (e.g., propyl bromide) in the presence of a strong base like sodium amide in an inert solvent such as toluene. The reaction mixture is typically heated to drive the reaction to completion.

Step 2: Knoevenagel Condensation 4,4-Dipropylcyclohexanone is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a weak base like piperidine or an ammonium acetate catalyst. This condensation reaction forms an α,β -unsaturated dinitrile intermediate.

Step 3: Michael Addition A cyanide source, such as potassium cyanide, is added to the α,β -unsaturated intermediate from the previous step in a Michael addition reaction. This introduces a second cyano group at the β -position.

Step 4: Hydrolysis and Decarboxylation The resulting dinitrile is subjected to acidic or basic hydrolysis to convert the nitrile groups to carboxylic acids. Subsequent heating leads to decarboxylation, yielding a di-acid.

Step 5: Cyclization The di-acid is treated with a dehydrating agent, such as acetic anhydride, to form a cyclic anhydride.

Step 6: Imidation The cyclic anhydride is reacted with N,N-diethylethylenediamine to open the anhydride ring and form an amide, which then cyclizes upon heating to form the desired imide.

Step 7: Reduction The final step involves the reduction of the imide and any other carbonyl groups to the corresponding amines using a strong reducing agent like lithium aluminum



hydride (LiAlH4) in an anhydrous ether solvent. An aqueous workup followed by purification yields **Atiprimod**.

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on multiple myeloma cells.[7]

Materials:

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Atiprimod stock solution (in DMSO or other suitable solvent)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 μL of complete medium.
- Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
- Prepare serial dilutions of Atiprimod in complete medium and add 100 μL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
- Incubate the plate for the desired time period (e.g., 48 or 72 hours).



- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This protocol is based on a method used for mantle cell lymphoma cells.[8]

Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Treat cells with the desired concentrations of **Atiprimod** for the specified time.
- Harvest the cells and wash them twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.



Western Blot for STAT3 Phosphorylation

This protocol is a general procedure for detecting phosphorylated STAT3.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-STAT3)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

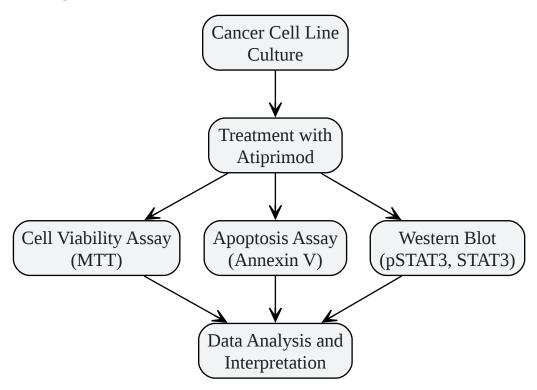
Procedure:

- Treat cells with Atiprimod and lyse them in cold lysis buffer.
- Determine the protein concentration of the lysates.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.



- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Experimental and Logical Workflows General Experimental Workflow for In Vitro Evaluation

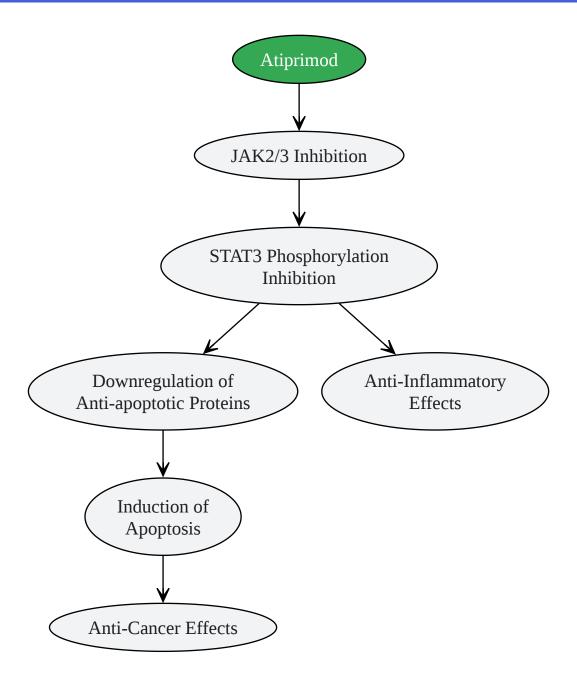


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Caption: A typical workflow for evaluating the in vitro effects of **Atiprimod**.

Logical Relationship of Atiprimod's Effects





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